シチジン5'-モノリン酸

概要

説明

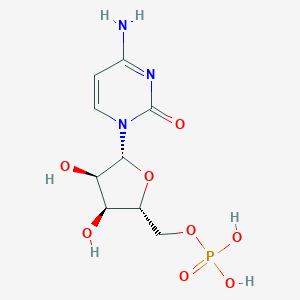

Cytidine-5'-monophosphate (CMP) is a molecule found in all living cells, and is a precursor to many important molecules such as DNA and RNA. CMP is a nucleoside monophosphate, which is a compound consisting of a nucleoside and a phosphate group. CMP plays an important role in the metabolism of cells, and is involved in the synthesis of many important molecules.

科学的研究の応用

水素結合の研究

CMPは、核酸における水素結合に関する研究に使用されています。RNA配列における糖とヌクレオチド塩基の間の水素結合は、多くの変異原性疾患の原因となる、多くのゲノム不安定性、さまざまな遺伝性疾患、RNAの再編成の問題を引き起こす主要な理由の1つです . これらの水素結合の安定性を理解することは、遺伝性疾患の早期診断における潜在的な用途を備えた分子レベルの差異化にとって不可欠です .

配位錯体

CMPは他の分子と配位錯体を形成します。例えば、CMPはカドミウムと配位ポリマーを形成します。これらの錯体は、単結晶X線回折法を用いて研究されてきました . これらの錯体では、新規な糖-ヌクレオチド塩基の水素結合相互作用が発見されており、自己組織化と分子認識に使用できる新しい超分子相互作用を導入しています .

筋萎縮治療

CMPは、C2C12筋芽細胞におけるH2O2誘発筋萎縮を改善することが判明しています。それは、抗酸化酵素の活性を高め、ミトコンドリアの機能不全を改善し、サルコペニアに関連する炎症性サイトカインレベルを低下させます . これは、CMPが筋芽細胞をH2O2誘発筋萎縮から保護することを示唆しています .

インスリン抵抗性治療

CMPはインスリン抵抗性を軽減できます。それは、ミトコンドリアの機能不全とインスリン抵抗性を改善することによって、タンパク質合成に不可欠なIRS-1 / Akt / S6Kシグナル伝達経路の活性化を促進します .

DNAおよびRNA生合成

CMPは、ウリジンモノリン酸(UMP)/シチジンモノリン酸(CMP)キナーゼの基質として使用され、CDPを形成し、CTPへのリン酸化によりDNAおよびRNA生合成をサポートします .

ラマン分光法研究

作用機序

Target of Action

Cytidine-5’-monophosphate (CMP) primarily targets several enzymes, including Uridine-cytidine kinase 2 , 3-deoxy-manno-octulosonate cytidylyltransferase , 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase , and Cytidylate kinase . These enzymes play crucial roles in various biochemical pathways, including nucleotide synthesis and bacterial cell wall synthesis .

Mode of Action

CMP acts as a substrate for these enzymes, participating in their catalytic reactions. For instance, CMP is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis .

Biochemical Pathways

CMP is involved in the pyrimidine metabolism pathway , where it can be phosphorylated to cytidine diphosphate (CDP) by the enzyme CMP kinase . This reaction is part of the larger process of nucleotide synthesis, which is essential for the creation of DNA and RNA . Additionally, CMP is involved in the synthesis of N-acetylneuraminic acid, a component of gangliosides and glycoproteins .

Pharmacokinetics

It is known that cmp is a small molecule, which suggests it may be readily absorbed and distributed within the body . The metabolism and elimination of CMP are likely to involve its conversion to other nucleotides and nucleosides, as part of normal nucleotide metabolism .

Result of Action

The action of CMP results in the production of CTP, which is a critical component of RNA and DNA . This supports the synthesis of these nucleic acids, enabling gene expression and the transmission of genetic information . Additionally, CMP’s role in the synthesis of N-acetylneuraminic acid contributes to the formation of gangliosides and glycoproteins, which have various functions in the body .

Action Environment

The action of CMP is influenced by various environmental factors. For instance, the activity of the enzymes that CMP targets can be affected by pH and temperature . Additionally, the availability of other substrates and cofactors, such as ATP or GTP for CMP kinase, can influence the rate at which CMP is converted to CDP .

Safety and Hazards

When handling CMP, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . It is also advised to avoid ingestion and inhalation, and to avoid dust formation . In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention .

将来の方向性

Research on CMP is ongoing, with a focus on its potential applications in various fields. For instance, a new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells has been developed . This technique provides a green and efficient approach for the industrial synthesis of CMP . Moreover, CMP has been found to promote myogenic differentiation and mitochondrial biogenesis , suggesting potential applications in muscle regeneration therapies.

生化学分析

Biochemical Properties

Cytidine-5’-monophosphate is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis . It interacts with various enzymes such as CMP kinase, UMP-CMP kinase, and uridine-cytidine kinase 2 . These interactions are crucial for the formation of CDP and CTP, which are essential for DNA and RNA biosynthesis .

Cellular Effects

Cytidine-5’-monophosphate plays a significant role in cellular processes. It is involved in the synthesis of RNA as it serves as a monomer . Its influence on cell function is primarily through its role in the synthesis of nucleic acids, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cytidine-5’-monophosphate involves its phosphorylation to cytidine diphosphate by the enzyme CMP kinase, with adenosine triphosphate or guanosine triphosphate donating the phosphate group . This process is crucial for the generation of cytidine triphosphate, which is essential for DNA and RNA biosynthesis .

Temporal Effects in Laboratory Settings

It is known that Cytidine-5’-monophosphate is used as a substrate to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis . This suggests that Cytidine-5’-monophosphate plays a crucial role in long-term cellular function, particularly in nucleic acid synthesis.

Dosage Effects in Animal Models

It is known that Cytidine-5’-monophosphate is non-toxic and very well tolerated .

Metabolic Pathways

Cytidine-5’-monophosphate is involved in the metabolic pathway where it can be phosphorylated to cytidine diphosphate by the enzyme CMP kinase . This process is crucial for the generation of cytidine triphosphate, which is essential for DNA and RNA biosynthesis .

Transport and Distribution

It is known that Cytidine-5’-monophosphate is used as a substrate to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis . This suggests that Cytidine-5’-monophosphate is transported and distributed in a manner that facilitates these processes.

Subcellular Localization

It is known that Cytidine-5’-monophosphate is used as a substrate to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis . This suggests that Cytidine-5’-monophosphate is likely localized in areas of the cell where these processes occur.

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERHLVCPSMICTF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30811-80-4 | |

| Record name | Polycytidylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30811-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50889322 | |

| Record name | Cytidine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cytidine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

63-37-6 | |

| Record name | Cytidine 5′-monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine-5'-Monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5'-Cytidylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytidine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-CYTIDYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F469818O25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cytidine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233 °C | |

| Record name | Cytidine-5'-Monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytidine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)

![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)